4-Fluoro-1-methyl-1H-pyrazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-methyl-1H-pyrazole typically involves the cyclocondensation of fluorinated 1,3-dielectrophilic compounds with hydrazines. One common method includes the reaction of 2,3,3-trifluoroalkenyl phosphates, sulfonates, or silyloxy derivatives with hydrazines . This reaction is carried out under basic conditions, often using sodium carbonate or triethylamine as the base.
Industrial Production Methods: In industrial settings, the synthesis of fluorinated pyrazoles can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of fluorinated building blocks and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: Pyrazoles can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium fluoride or silver fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Bromine or other oxidizing agents can be employed to oxidize pyrazoline intermediates to pyrazoles.
Cycloaddition Reactions: N-isocyanoiminotriphenylphosphorane and terminal alkynes can be used in the presence of a silver catalyst for cycloaddition reactions.
Major Products Formed:
Scientific Research Applications
4-Fluoro-1-methyl-1H-pyrazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition or activation of the target enzyme or receptor, thereby modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
4-Fluoro-1H-pyrazole: Similar to 4-Fluoro-1-methyl-1H-pyrazole but lacks the methyl group at the 1-position.
1-Methyl-1H-pyrazole: Similar but lacks the fluorine atom at the 4-position.
4-Methyl-1H-pyrazole: Similar but lacks the fluorine atom and has a methyl group at the 4-position instead.
Uniqueness: this compound is unique due to the combined presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric properties and binding interactions with molecular targets.
Properties
IUPAC Name |
4-fluoro-1-methylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOOSGIZMQWMPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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